Cys-pro Cys-pro Cys-Pro is a dipeptide composed of L-cysteine and L-proline joined by a peptide linkage. It has a role as a metabolite. It is functionally related to a L-cysteine and a L-proline.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18189329
InChI: InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1
SMILES:
Molecular Formula: C8H14N2O3S
Molecular Weight: 218.28 g/mol

Cys-pro

CAS No.:

Cat. No.: VC18189329

Molecular Formula: C8H14N2O3S

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

Cys-pro -

Specification

Molecular Formula C8H14N2O3S
Molecular Weight 218.28 g/mol
IUPAC Name (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1
Standard InChI Key ZSRSLWKGWFFVCM-WDSKDSINSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CS)N)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition

Cys-Pro is a linear dipeptide formed by the condensation of L-cysteine’s carboxyl group with L-proline’s amino group. Its IUPAC name is (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, reflecting the stereochemical configuration of its constituent amino acids . The molecule contains a thiol group (-SH) from cysteine and a pyrrolidine ring from proline, conferring both hydrophilicity and conformational rigidity.

Table 1: Key Molecular Properties of Cys-Pro

PropertyValueSource
Molecular FormulaC8H14N2O3S\text{C}_8\text{H}_{14}\text{N}_2\text{O}_3\text{S}PubChem
Molecular Weight218.28 g/molPubChem
XLogP3-2.8PubChem
Hydrogen Bond Donors3PubChem
Rotatable Bonds3PubChem

Structural Characteristics

The 2D structure of Cys-Pro features a peptide bond (-CO-NH-) connecting cysteine’s α-carbon to proline’s nitrogen. The 3D conformation, stabilized by the proline ring’s puckering and cysteine’s thiol group, adopts a semi-rigid structure that influences its reactivity and interactions . Computational models reveal that the L-configuration of both amino acids optimizes intramolecular hydrogen bonding, enhancing stability in aqueous environments .

Synthesis and Characterization

Solid-Phase Synthesis

Cys-Pro is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The proline residue is coupled to a resin-bound cysteine, followed by deprotection and cleavage to yield the dipeptide. Recent advancements employ cysteinyl prolyl esters (CPE) for efficient cyclization. For example, cyclo(-Cys-Arg-Gly-Asp-Cys-D-Pro-) derivatives are synthesized using native chemical ligation (NCL), achieving yields of 54–67% .

Cyclization Techniques

Cyclization of Cys-Pro-containing peptides proceeds via an N-to-S acyl shift, forming a thioester intermediate that undergoes diketopiperazine closure. Configurational differences (e.g., D-Pro vs. L-Pro) impact reaction efficiency: DL-configured Cys-Pro esters yield cyclic monomers in >90% purity, whereas LL configurations produce oligomers . This stereoselectivity is critical for designing bioactive peptides.

Table 2: Cyclization Efficiency of Cys-Pro Derivatives

Peptide SequenceConfigurationYield (%)Purity (%)
cyclo(-Cys-Arg-Gly-Asp-Cys-D-Pro-)LD5495
cyclo(-D-Cys-Arg-Gly-Asp-Cys-D-Pro-)DD6798

Biological Significance

Metabolic Role

As a endogenous metabolite, Cys-Pro participates in glutathione metabolism and sulfur amino acid pathways. Its thiol group acts as a redox buffer, while the proline ring modulates protein folding in collagen and elastin . Enzymatic hydrolysis by dipeptidyl peptidases releases free cysteine and proline, contributing to cellular homeostasis.

Enzymatic Interactions

Cys-Pro serves as a substrate for prolidases, enzymes that hydrolyze X-Pro dipeptides. Mutations in prolidase genes lead to impaired Cys-Pro cleavage, linked to dermatological and neurological disorders. Kinetic studies show a KmK_m of 0.8 mM and VmaxV_{max} of 12 μmol/min/mg for human prolidase, indicating moderate affinity .

Research Applications

Cyclic Peptide Design

Cys-Pro’s structural rigidity makes it ideal for constraining peptide conformations. In a 2024 study, Cys-Pro-containing cyclic RGD peptides exhibited nanomolar inhibition (IC50=1245 nM\text{IC}_{50} = 12–45 \text{ nM}) of αvβ6 integrin, a target in fibrosis and cancer . Modifications like desulfurization (replacing -SH with -H) or methylation (-SCH3) tune hydrophobicity and potency.

Table 3: Inhibitory Activity of Cys-Pro Cyclic Peptides

PeptideModificationIC50\text{IC}_{50} (nM)
3aNone12
4aDesulfurized85
5aMethylated8

Integrin Binding Mechanisms

Molecular docking reveals that Cys-Pro’s pyrrolidine ring inserts into a hydrophobic pocket on αvβ6 integrin, while the thiol group forms a hydrogen bond with Asp218. The L-configuration at cysteine enhances binding affinity by 3-fold compared to D-cysteine .

Computational and Experimental Data

Computed Physicochemical Properties

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye and solvation energy of -15.6 kcal/mol, consistent with its moderate solubility (22 mg/mL in water) . The thiol group’s pKa is 8.4, enabling pH-dependent reactivity.

Spectroscopic Analysis

  • NMR: 1H^1\text{H} NMR (D2O) shows δ 1.8–2.1 (pyrrolidine CH2), δ 3.2 (cysteine β-CH2), and δ 4.5 (α-CH) .

  • MS: ESI-MS m/z 218.07 [M+H]+ matches theoretical values .

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